molecular formula C15H22O3 B134631 (3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one CAS No. 207446-89-7

(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one

Cat. No. B134631
M. Wt: 250.33 g/mol
InChI Key: PJCCSJGLHBNKPR-JZIIGSACSA-N
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Description

The compound of interest, "(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzofuran-2-one," is a structurally complex molecule that falls within the class of organic compounds known as benzofurans. Benzofurans are characterized by a fused benzene and furan ring structure, which can be further modified with various functional groups to yield a wide range of derivatives with diverse chemical properties and biological activities.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. For instance, palladium-catalyzed carbonylative synthesis from 2-hydroxybenzyl alcohols using formic acid as the CO source has been reported to yield benzofuran-2(3H)-one derivatives in moderate to good yields . Additionally, direct syntheses from 1-(2-hydroxyphenyl)alkan-1-ones via oxidative cyclization using copper halides have been described, providing a route to benzofuran-2(3H)-ones and benzofuran-3(2H)-ones . These methods highlight the versatility of synthetic approaches to the benzofuran core, which could be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be characterized using various spectroscopic techniques. For example, a study on 2-(5-methyl-1-benzofuran-3-yl) acetic acid provided insights into the molecular structure through experimental and computational spectroscopic methods, including FT-IR, FT-Raman, NMR, and UV-Vis, as well as density functional theory (DFT) calculations . Such techniques could be employed to analyze the molecular structure of the compound , providing information on its geometrical parameters, vibrational frequencies, and electronic properties.

Chemical Reactions Analysis

Benzofuran derivatives can undergo a range of chemical reactions. Electrochemical oxidation has been used to synthesize new benzofuran derivatives, indicating the potential for electrochemical methods in the functionalization of the benzofuran core . Photoreactions of benzofuran derivatives have also been studied, revealing insights into the reactivity of these compounds under light-induced conditions . These studies suggest that the compound of interest may also participate in various chemical reactions, which could be explored to modify its structure or to understand its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be influenced by their specific substituents and molecular conformations. For instance, the synthesis and structural characterization of cis- and trans-fused hexahydro-1,3-benzodithiines provided information on their conformational preferences and physical properties . Similarly, the synthesis of pyrano-[2,3-b]-1,4-dioxine glycosides demonstrated the impact of stereochemistry on the properties of the resulting compounds . The analysis of the compound of interest would likely involve determining its physical properties, such as solubility, melting point, and stability, as well as its chemical properties, including reactivity and potential biological activity.

Scientific Research Applications

Molecular Structure and Crystallography

Research on the compound focuses on its molecular structure and crystallography. In a study by Gu et al. (2011), the molecular structure of a closely related compound, Fraxinellone, is detailed. The compound features methyl and furan groups attached to stereogenic centers, and the study provides insights into its crystal structure and interactions (Gu et al., 2011).

Synthetic Applications

Synthetic applications of related compounds have been explored in various studies. For instance, Gao et al. (2011) described the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, highlighting the potential for creating diverse structures based on benzofuran derivatives (Gao et al., 2011).

Pharmacological Research

In pharmacological research, specific derivatives of benzofuran, closely related to the compound , have been studied for their potential medicinal applications. A study by Luo et al. (2005) focused on the synthesis of tetrahydrofurobenzofurans, exploring their potential inhibitory activities against human acetylcholinesterase and butyrylcholinesterase (Luo et al., 2005).

Antifungal Activity

Research has also been conducted on the antifungal properties of related compounds. Zhao et al. (2014) synthesized a racemic compound with strong antifungal activity against Alternaria solani, illustrating the potential use of benzofuran derivatives in combating fungal infections (Zhao et al., 2014).

properties

IUPAC Name

(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-8-4-7-12-10(3)14(17)18-15(12)11(8)6-5-9(2)13(15)16/h8,10-13,16H,2,4-7H2,1,3H3/t8-,10-,11+,12+,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCCSJGLHBNKPR-JZIIGSACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(=O)OC23C1CCC(=C)C3O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@@]23[C@H]1CCC(=C)[C@H]3O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 21593314

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one
Reactant of Route 2
(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one
Reactant of Route 3
(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one
Reactant of Route 4
(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one
Reactant of Route 5
(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one
Reactant of Route 6
(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one

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